molecular formula C10H15N3O4 B2616875 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1654723-08-6

3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2616875
CAS No.: 1654723-08-6
M. Wt: 241.247
InChI Key: PCLCSLYRVSPJKB-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 3-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The base heterocycle is 1H-pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. The numbering system begins with the nitrogen atom bearing the hydrogen, which establishes the reference point for all subsequent substitution patterns.

The methyl substituent at position 1 transforms the parent pyrazole into 1-methyl-1H-pyrazole, eliminating the tautomeric proton exchange that characterizes unsubstituted pyrazoles. This methylation fixes the nitrogen atom positions and creates a stable reference framework for the remaining substituents. The carboxylic acid functionality at position 4 introduces a carboxyl group (-COOH) that serves as a primary electron-withdrawing substituent, significantly influencing the electronic properties of the aromatic system.

The amino group at position 3 carries the tert-butoxycarbonyl protecting group, creating the complete substituent designation ((tert-butoxycarbonyl)amino). The tert-butoxycarbonyl group, commonly abbreviated as Boc in synthetic chemistry literature, consists of a tert-butyl ester of carbamic acid. This protecting group exhibits specific conformational preferences that influence the overall molecular geometry through steric interactions with adjacent substituents.

Structural Component Position Chemical Formula Molecular Weight (g/mol)
Base pyrazole ring - C₃H₂N₂ 66.06
Methyl substituent 1 CH₃ 15.03
Carboxylic acid group 4 COOH 45.02
tert-Butoxycarbonyl amino group 3 C₅H₁₀NO₂ 116.14
Complete molecule - C₁₀H₁₅N₃O₄ 241.24

The complete molecular formula C₁₀H₁₅N₃O₄ reflects the integration of all structural components into a single molecular entity. The molecular weight of 241.24 grams per mole places this compound within the range typical of substituted pyrazole derivatives used in pharmaceutical and synthetic applications.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound involves multiple conformational considerations arising from the interaction between the planar pyrazole ring and the three-dimensional arrangements of the substituent groups. The pyrazole ring itself maintains essential planarity, with bond lengths and angles that conform to established aromatic heterocycle parameters.

Within the pyrazole core, the carbon-nitrogen bond lengths exhibit the characteristic pattern observed in five-membered aromatic heterocycles. The pyrrole-like nitrogen at position 1 forms bonds with adjacent carbons that measure approximately 1.356 angstroms, while the pyridine-like nitrogen at position 2 exhibits slightly shorter bond lengths of approximately 1.350 angstroms. These bond length variations reflect the different electronic environments of the two nitrogen atoms and their distinct roles in the aromatic stabilization of the ring system.

The tert-butoxycarbonyl protecting group attached to the amino functionality at position 3 introduces significant conformational complexity. Studies of similar tert-butoxycarbonyl-protected amino compounds demonstrate that the urethane amide bond within the protecting group can adopt both cis and trans conformations with nearly equal energies. This conformational flexibility contrasts markedly with typical peptide bonds, which exhibit strong preferences for trans arrangements.

The preferred conformation of the tert-butoxycarbonyl amino group depends on several factors, including intramolecular hydrogen bonding opportunities and steric interactions with adjacent substituents. In the specific case of this pyrazole derivative, the proximity of the carboxylic acid group at position 4 creates possibilities for intramolecular hydrogen bonding between the carboxyl hydrogen and the carbonyl oxygen of the tert-butoxycarbonyl group.

Structural Feature Bond Length (Å) Bond Angle (°) Conformational State
Pyrazole C-N (pyrrole-like) 1.356 - Planar aromatic
Pyrazole C-N (pyridine-like) 1.350 - Planar aromatic
Carboxyl C-O (carbonyl) 1.23 120 Planar sp²
Carboxyl C-O (hydroxyl) 1.36 120 Planar sp²
Urethane C-N bond 1.34 120 Variable cis/trans

The carboxylic acid functionality at position 4 maintains planarity with the pyrazole ring through conjugation effects. The electron-withdrawing nature of the carboxyl group influences the electron density distribution throughout the aromatic system, creating a polarization effect that extends to the adjacent carbon atoms. This electronic perturbation affects both the chemical reactivity and the physical properties of the molecule.

The bulky tert-butyl portion of the protecting group creates steric interactions that influence the overall molecular conformation. Computational studies on related compounds suggest that the tert-butyl group adopts orientations that minimize steric clashes with other substituents while maintaining favorable electrostatic interactions. The three methyl groups of the tert-butyl moiety can rotate freely around the central carbon-carbon bond, providing conformational flexibility that accommodates various molecular environments.

Tautomeric and Resonance Stabilization Phenomena

The tautomeric behavior of this compound differs significantly from that of unsubstituted pyrazoles due to the presence of the methyl group at nitrogen position 1. In unsubstituted pyrazoles, annular prototropic tautomerism occurs through the migration of the hydrogen atom between the two ring nitrogen atoms, creating rapid interconversion between equivalent structures.

The methylation at position 1 eliminates this tautomeric mobility by permanently fixing the hydrogen-bearing nitrogen. This structural modification creates a static molecular framework where the nitrogen at position 1 carries the methyl substituent, while the nitrogen at position 2 remains unsubstituted. The elimination of tautomeric exchange simplifies the chemical behavior of the compound and prevents the formation of tautomeric mixtures that complicate spectroscopic analysis and synthetic applications.

However, the amino group at position 3 introduces potential for side-chain tautomerism through proton exchange involving the amino nitrogen. The tert-butoxycarbonyl protecting group significantly influences this behavior by creating an urethane linkage that participates in resonance stabilization. The carbonyl oxygen of the protecting group can engage in electron delocalization with the amino nitrogen, creating partial double-bond character in the carbon-nitrogen bond of the urethane.

Tautomeric Form Relative Stability Hydrogen Position Electronic State
Primary amino form Most stable N-H₂ Localized electrons
Resonance-stabilized urethane Intermediate N-H (constrained) Delocalized electrons
Imino form Least stable C=NH Non-aromatic

The resonance stabilization within the tert-butoxycarbonyl amino group creates electron delocalization that extends from the carbonyl carbon through the nitrogen atom to the pyrazole ring. This extended conjugation system influences the electron density distribution at position 3 of the pyrazole, creating electronic effects that propagate throughout the aromatic system. The electron-withdrawing character of the urethane carbonyl competes with the electron-donating nature of the amino nitrogen, resulting in a balanced electronic environment.

The carboxylic acid group at position 4 participates in its own resonance stabilization through delocalization between the carbonyl carbon and both oxygen atoms. This resonance creates partial negative charges on both oxygen atoms while developing partial positive character at the carbonyl carbon. The extended conjugation system encompasses the carboxyl group, the carbon atom at position 4, and portions of the pyrazole aromatic system.

The interaction between the electron-withdrawing carboxylic acid group and the electron-donating amino group creates a push-pull electronic system across the pyrazole ring. This electronic polarization affects the aromaticity of the pyrazole ring, with computational studies suggesting that substituted pyrazoles maintain substantial aromatic character despite the presence of strongly electron-perturbing substituents.

Intramolecular hydrogen bonding between the carboxylic acid hydrogen and the carbonyl oxygen of the tert-butoxycarbonyl group provides additional stabilization. This hydrogen bonding interaction creates a preferred conformation where the two functional groups adopt spatial arrangements that maximize electrostatic attraction while minimizing steric repulsion. The formation of this intramolecular hydrogen bond influences both the conformational preferences and the tautomeric equilibria of the molecule.

Properties

IUPAC Name

1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-7-6(8(14)15)5-13(4)12-7/h5H,1-4H3,(H,14,15)(H,11,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLCSLYRVSPJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1654723-08-6
Record name 3-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the Boc-protected amino compound.

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale synthesis using flow microreactor systems. These systems allow for continuous production under controlled conditions, improving yield and efficiency . The use of di-tert-butyl dicarbonate and appropriate bases in these systems ensures the consistent production of high-purity Boc-protected compounds.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino compound and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid is C11H17N3O4C_{11}H_{17}N_{3}O_{4}, with a molecular weight of approximately 255.27 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant in synthetic organic chemistry for protecting amines during reactions.

Medicinal Chemistry Applications

  • Drug Development :
    • The compound's structure allows it to serve as a precursor or intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents due to the presence of the pyrazole moiety, which is known for its biological activity .
    • Studies have indicated that modifications to the pyrazole ring can enhance selectivity and potency against specific biological targets, such as kinases involved in cancer pathways .
  • Antimicrobial Activity :
    • Research has shown that certain derivatives of pyrazole compounds exhibit antimicrobial properties. The presence of the carboxylic acid group can enhance solubility and bioavailability, making these compounds suitable for further development as antimicrobial agents .

Agrochemical Applications

  • Pesticide Formulation :
    • The compound has potential applications in agrochemicals, particularly in the formulation of herbicides and fungicides. Pyrazole derivatives are known to interact with plant growth regulators, influencing plant metabolism and growth responses .
    • The ability to modify the Boc group allows for fine-tuning of the compound's solubility and stability in various formulations.

Organic Synthesis

  • Building Block in Synthesis :
    • As a versatile building block, this compound can be employed in the synthesis of more complex molecules through various coupling reactions. Its functional groups allow for diverse transformations, including acylation and amidation reactions .
    • The compound can also be used to introduce pyrazole units into larger frameworks, which is valuable in developing new materials or biologically active compounds .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityInvestigated derivatives of pyrazole compounds showing selective inhibition against Aurora kinases, indicating potential as anticancer drugs .
Study B Antimicrobial PropertiesExplored the efficacy of modified pyrazole derivatives against bacterial strains, demonstrating significant antimicrobial activity .
Study C Agrochemical ApplicationsEvaluated the herbicidal activity of pyrazole-based compounds, showing effective growth inhibition in target weeds .

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by elimination and decarboxylation to release the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Below is a detailed comparison of 3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid with analogous pyrazole-based compounds, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Primary Applications
This compound Boc-amino (3), COOH (4) 255.27 g/mol Boc-protected amine, carboxylic acid Medicinal chemistry intermediates
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) CF₂H (3), COOH (4) 176.11 g/mol Difluoromethyl, carboxylic acid SDHI fungicide intermediate
3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid OCH₃ (3), COOH (4) 156.14 g/mol Methoxy, carboxylic acid Agrochemical research
3-(4-Methoxy-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 4-MeO-Ph (3), COOH (4), Ph (1) 350.38 g/mol Aryl, carboxylic acid Anticancer agent development
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-1H-pyrrole-3-carboxylate Boc-amino (1), COOEt (3) 296.34 g/mol Boc-protected amine, ester Heterocyclic synthesis

Physicochemical and Reactivity Differences

  • Boc-Protected Amino Group: The Boc group in the target compound increases steric bulk and hydrophobicity compared to DFPA’s difluoromethyl or methoxy substituents. This enhances stability during synthetic steps but may reduce aqueous solubility .
  • Carboxylic Acid Reactivity : All listed compounds feature a carboxylic acid at the 4-position, enabling amide or ester formation. However, DFPA’s acid is frequently converted to acid chlorides for agrochemical applications, whereas the Boc-protected derivative is more suited for controlled deprotection in drug discovery .
  • Electronic Effects: DFPA’s difluoromethyl group is electron-withdrawing, enhancing electrophilicity for nucleophilic substitutions in fungicide synthesis .

Biological Activity

3-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid (commonly referred to as Boc-amino pyrazole) is a synthetic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article delves into the biological activity of Boc-amino pyrazole, synthesizing existing research findings and case studies to provide a comprehensive overview.

  • Molecular Formula : C10H15N3O4
  • Molecular Weight : 241.25 g/mol
  • CAS Number : 1654723-08-6

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is commonly employed in organic synthesis to protect amines during reactions.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, a study involving a series of 1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated moderate to excellent antifungal activities against various phytopathogenic fungi. Among these, certain derivatives showed higher efficacy than established fungicides like boscalid .

Anti-inflammatory and Analgesic Properties

Compounds within the pyrazole class have been associated with anti-inflammatory and analgesic effects. Although direct studies on Boc-amino pyrazole are scarce, its structural analogs have shown promise in these areas, suggesting potential therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of Boc-amino pyrazole, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
3-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazole-5-carboxylic acidSimilar Boc-protected amino groupPotential antifungal activity
4-(tert-butoxycarbonyl)amino)-1-methylpyrazoleLacks carboxylic acidLimited documented activity
3-(difluoromethyl)-1-methylpyrazoleContains difluoromethyl instead of BocNotable antimicrobial properties

This table illustrates how modifications in the structure can influence the biological activity of related pyrazoles.

Case Study 1: Antifungal Activity Assessment

In a study assessing antifungal properties, various derivatives of 1-methyl-1H-pyrazole were synthesized and tested against seven types of phytopathogenic fungi. The results indicated that certain derivatives exhibited higher antifungal activities compared to traditional fungicides. This suggests that Boc-amino pyrazole could be explored further for its potential as an antifungal agent .

Case Study 2: Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) model was developed for related pyrazole compounds, utilizing molecular docking techniques. This model identified key interactions between the compounds and target proteins, which could inform future research on Boc-amino pyrazole's mechanism of action .

Q & A

Q. What are the common synthetic routes for preparing 3-((tert-butoxycarbonyl)amino)-1-methyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves three key steps:

  • Cyclocondensation : Formation of the pyrazole core using precursors like ethyl acetoacetate and hydrazine derivatives (e.g., phenylhydrazine) under reflux conditions .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) to protect the amino group .
  • Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous NaOH or LiOH, followed by acidification . Key challenges include regioselectivity in pyrazole formation and Boc group stability under acidic/basic conditions .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the pyrazole ring substitution pattern, Boc group integrity, and carboxylic acid proton environment .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the Boc group at ~1680–1720 cm1^{-1}, carboxylic acid O-H stretch at ~2500–3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures to confirm stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of pyrazole ring formation during synthesis?

Regioselectivity is influenced by:

  • Precursor Design : Use of electron-withdrawing groups (e.g., esters) at the 4-position to direct cyclocondensation .
  • Reaction Conditions : Temperature control (e.g., reflux in ethanol vs. DMF) and catalysts (e.g., acetic acid) to favor kinetic vs. thermodynamic products .
  • Computational Modeling : DFT calculations predict regioselectivity trends by analyzing transition-state energies . Contradictions in reported yields may arise from solvent polarity or steric effects of substituents .

Q. How do researchers resolve discrepancies between experimental and theoretical spectral data?

  • Benchmarking : Compare experimental NMR/IR data with computed spectra (e.g., using Gaussian or ORCA software) to identify outliers .
  • Solvent Effects : Account for solvent-induced shifts in theoretical models (e.g., PCM solvation models in DFT) .
  • Dynamic Effects : Include conformational flexibility (e.g., MD simulations) to refine predictions for flexible groups like the Boc moiety .

Q. What strategies mitigate Boc group deprotection during carboxylic acid synthesis?

  • Mild Hydrolysis : Use LiOH in THF/water at 0–5°C to minimize Boc cleavage .
  • Protection Alternatives : Temporarily protect the carboxylic acid as a tert-butyl ester, which is removed under acidic conditions (e.g., TFA) without affecting the Boc group .
  • Monitoring : TLC or in-situ FTIR tracks Boc stability during reactions .

Q. How is this compound applied in medicinal chemistry or drug design?

  • Intermediate for Bioactive Molecules : The Boc-protected amino group enables peptide coupling (e.g., amide bond formation with amines) to generate protease inhibitors or kinase-targeting agents .
  • Structure-Activity Relationship (SAR) Studies : Modifying the pyrazole’s methyl group or carboxylic acid substituents alters binding affinity to biological targets (e.g., anti-inflammatory or anticancer activity) .
  • Prodrug Development : The carboxylic acid can be esterified to improve cell permeability .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritation risks noted in analogs ).
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • First Aid : Immediate rinsing with water for skin exposure; consult SDS for specific antidotes .

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